molecular formula C13H11N5O3S B11045233 8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11045233
M. Wt: 317.33 g/mol
InChI Key: AXGQKYMMXREFIP-UHFFFAOYSA-N
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Description

8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a pyrimido-triazine core fused with a thioxo group and a nitrophenyl substituent. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde with thiourea and methyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, affecting their activity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents. For example:

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

8-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C13H11N5O3S/c1-7-5-10(19)17-11(15-13(22)16-12(17)14-7)8-3-2-4-9(6-8)18(20)21/h2-6,11H,1H3,(H2,14,15,16,22)

InChI Key

AXGQKYMMXREFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=S)NC2=N1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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